

GS143: A Technical Guide for the Research Professional

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An In-depth Examination of a Novel β -TrCP E3 Ligase Inhibitor for Laboratory Applications

Abstract

GS143 is a cell-permeable, small-molecule inhibitor of the β -transducin repeat-containing protein (β -TrCP), a key substrate recognition component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. By selectively targeting β -TrCP, **GS143** modulates critical cellular signaling pathways, most notably the nuclear factor kappa B (NF-κB) cascade. Its unique mechanism of action, which involves the unconventional activation of NF-κB, has positioned it as a valuable research tool, particularly in the fields of HIV-1 latency, immunology, and cancer biology. This technical guide provides a comprehensive overview of **GS143**, including its chemical properties, mechanism of action, experimental protocols, and key quantitative data to facilitate its effective use in a laboratory setting.

Chemical and Physical Properties

GS143 is a trisubstituted oxo-dihydropyrazolyl-benzoic acid derivative. Its fundamental properties are summarized in the table below.



Property	Value
Molecular Formula	C28H19FN2O4
Molecular Weight	466.46 g/mol
CAS Number	916232-21-8

Mechanism of Action

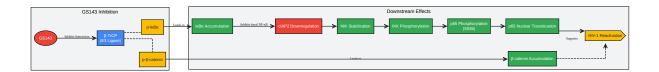
GS143 functions as a selective inhibitor of the SCF β -TrCP E3 ubiquitin ligase complex. It specifically disrupts the interaction between β -TrCP and its phosphorylated substrates, thereby preventing their ubiquitination and subsequent degradation by the proteasome.[1]

A primary and well-characterized substrate of β -TrCP is the inhibitor of NF- κ B, I κ B α . In the canonical NF- κ B pathway, I κ B α is phosphorylated, leading to its recognition by β -TrCP, ubiquitination, and degradation. This releases NF- κ B to translocate to the nucleus and activate gene transcription. **GS143** blocks the degradation of phosphorylated I κ B α , leading to an accumulation of I κ B α in the cytoplasm and a subsequent dampening of canonical NF- κ B signaling.

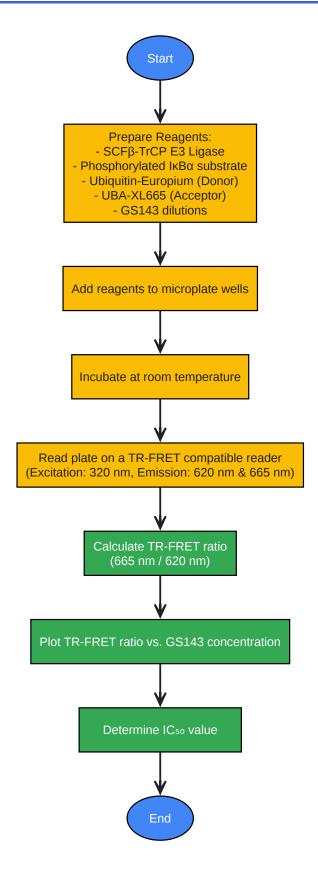
Interestingly, in the context of HIV-1 latency, **GS143** has been shown to induce a novel, unconventional activation of the NF-kB p65 subunit. This occurs through a signaling cascade initiated by the stabilization of NF-kB-inducing kinase (NIK). The accumulation of NIK leads to the phosphorylation and activation of IkB kinase (IKK), which in turn phosphorylates p65 at Serine 536, promoting its nuclear translocation and the reactivation of latent HIV-1 provirus.[1] This pathway is distinct from the canonical pathway as it does not involve the processing of p100 to p52.[1]

Another key substrate of β -TrCP is β -catenin. **GS143** has been shown to inhibit the degradation of β -catenin, which can indirectly support NF- κ B output and contribute to HIV-1 reactivation.[1]









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References

- 1. GS143, an inhibitor of E3 ligase β-TrCP, reverses HIV-1 latency without activating T cells via unconventional activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]
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